molecular formula C22H20N6 B2558976 7-(3,4-dimethylphenyl)-2-(4-ethylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine CAS No. 899393-52-3

7-(3,4-dimethylphenyl)-2-(4-ethylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine

Cat. No.: B2558976
CAS No.: 899393-52-3
M. Wt: 368.444
InChI Key: LTOUOYBMSNTEOD-UHFFFAOYSA-N
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Description

7-(3,4-Dimethylphenyl)-2-(4-ethylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine belongs to a class of fused heterocyclic compounds characterized by a pyrazolo-triazolo-pyrimidine scaffold. This structure is notable for its planar aromatic system, which facilitates interactions with biological targets such as kinases and adenosine receptors . The compound features a 3,4-dimethylphenyl group at position 7 and a 4-ethylphenyl group at position 2, substituents that modulate its physicochemical properties (e.g., lipophilicity, solubility) and receptor-binding affinity.

Properties

IUPAC Name

10-(3,4-dimethylphenyl)-4-(4-ethylphenyl)-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N6/c1-4-16-6-8-17(9-7-16)20-25-22-19-12-24-28(21(19)23-13-27(22)26-20)18-10-5-14(2)15(3)11-18/h5-13H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTOUOYBMSNTEOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=NN3C=NC4=C(C3=N2)C=NN4C5=CC(=C(C=C5)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 7-(3,4-dimethylphenyl)-2-(4-ethylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine is a member of the pyrazolo-triazole family, which has garnered attention due to its potential biological activities. This article explores its biological activity, focusing on its anticancer properties and other pharmacological effects.

Structural Characteristics

This compound features a complex fused ring system that enhances its chemical reactivity and biological interactions. The presence of the 3,4-dimethylphenyl and 4-ethylphenyl substituents is believed to influence its pharmacological properties significantly.

Biological Activity Overview

Research indicates that compounds within the pyrazolo[4,3-e][1,2,4]triazolo class exhibit various biological activities:

  • Anticancer Properties : Several derivatives have shown promise as inhibitors of cyclin-dependent kinases (CDK), particularly CDK2, which is crucial for cell cycle regulation and a target for cancer therapy. For instance, studies have demonstrated that related compounds can induce apoptosis in cancer cell lines by activating caspases and inhibiting key signaling pathways such as NF-κB and mTOR .
  • Antimicrobial Effects : Some derivatives have also exhibited antimicrobial properties, making them candidates for further exploration in treating infections .
  • Anti-inflammatory Activity : The potential anti-inflammatory effects of these compounds suggest they could be useful in managing inflammatory diseases .

Anticancer Activity

A notable study evaluated the anticancer effects of pyrazolo[4,3-e][1,2,4]triazine derivatives against various cancer cell lines. The MTT assay results indicated that specific derivatives demonstrated stronger cytotoxic activity than cisplatin in breast cancer cells (MCF-7 and MDA-MB-231) while sparing normal cells (MCF-10A) . The most active compound increased apoptosis via caspase activation and inhibited NF-κB expression while promoting p53-mediated pathways .

Mechanistic Insights

Another investigation into pyrazolo-triazine sulfonamide derivatives revealed their ability to inhibit key proteins involved in cancer progression. These compounds showed significant activity against multiple cancer cell lines at nanomolar concentrations and were associated with increased caspase activity and apoptosis induction .

Data Table: Biological Activities of Related Compounds

Compound NameStructural FeaturesBiological ActivityReference
7-(3,4-dimethylphenyl)-2-(pyridin-3-yl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidineDimethyl and pyridine substituentsPotential anticancer activity
Pyrazolo[3,4-d]pyrimidinesDifferent fused ring systemKnown for anticancer properties
5-amino derivatives of pyrazolo compoundsAmino group substitutionIncreased reactivity in biological systems

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Receptor Binding :

  • A2AAR Antagonists : SCH442416 and SCH-58261 share a furan-2-yl group at position 2, which is critical for A2AAR selectivity. The 3-(4-methoxyphenyl)propyl chain in SCH442416 enhances lipophilicity and receptor affinity compared to SCH-58261’s phenylethyl group .
  • Anticancer Agents : Bulkier substituents (e.g., 4-bromophenyl, pyridinyl) at position 7 correlate with EGFR inhibition. The dimethylphenyl and ethylphenyl groups in the target compound may similarly enhance kinase interaction .

Antimicrobial vs. Anticancer Activity :

  • Derivatives with electron-withdrawing groups (e.g., nitro, fluoro) at position 9 exhibit antimicrobial properties, while those with extended aromatic systems target kinases .

Mechanistic Insights

A. Kinase Inhibition

  • EGFR/Akt Pathway : Compound 7-(4-bromophenyl)-9-(pyridin-4-yl) inhibits EGFR phosphorylation at 7 µM and downstream effectors (Akt, Erk1/2) in cancer cells . The target compound’s 3,4-dimethylphenyl group may enhance hydrophobic interactions with EGFR’s ATP-binding pocket .
  • CDK2 Inhibition : Analog 7-(3-chlorophenyl)-2-(4-tert-butylphenyl) (CAS RN: 845634-95-9) is predicted to inhibit CDK2 due to steric and electronic complementarity with the kinase’s active site .

B. A2AAR Antagonism

  • SCH442416’s methoxyphenylpropyl chain increases A2AAR binding by forming hydrogen bonds with transmembrane domains. In contrast, the target compound’s ethylphenyl group may reduce A2AAR affinity but improve selectivity for kinases .

Physicochemical Properties

Property 7-(3,4-Dimethylphenyl)-2-(4-ethylphenyl) SCH442416 7-(4-Bromophenyl)-9-(pyridin-4-yl)
LogP ~4.2* 3.8 3.5
Solubility (µg/mL) <10 (predicted) 12.5 (in DMSO) 8.7 (in DMSO)
Hydrogen Bond Donors 0 1 (NH amine) 0

*Calculated using QikProp (Schrödinger).

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